4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-carboxamide 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18913869
InChI: InChI=1S/C15H15NO2/c1-10-3-5-11(6-4-10)13-8-7-12(18-2)9-14(13)15(16)17/h3-9H,1-2H3,(H2,16,17)
SMILES:
Molecular Formula: C15H15NO2
Molecular Weight: 241.28 g/mol

4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-carboxamide

CAS No.:

Cat. No.: VC18913869

Molecular Formula: C15H15NO2

Molecular Weight: 241.28 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-carboxamide -

Specification

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
IUPAC Name 5-methoxy-2-(4-methylphenyl)benzamide
Standard InChI InChI=1S/C15H15NO2/c1-10-3-5-11(6-4-10)13-8-7-12(18-2)9-14(13)15(16)17/h3-9H,1-2H3,(H2,16,17)
Standard InChI Key ILXFHKPIEUAELD-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=C(C=C(C=C2)OC)C(=O)N

Introduction

Chemical Synthesis and Optimization

Core Synthetic Strategies

The synthesis of 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-carboxamide typically involves multi-step organic reactions, with the Suzuki-Miyaura coupling serving as a cornerstone for constructing the biphenyl core . This palladium-catalyzed reaction enables the coupling of halogenated aromatic precursors with boronic acids under aqueous conditions, offering high yields and functional group tolerance . For instance, the reaction between 4-methyl-2-bromophenylboronic acid and 4-methoxyphenyl halides has been employed to generate the biphenyl backbone.

Post-coupling modifications include electrophilic aromatic substitution to introduce the methoxy and methyl groups, followed by amidation to install the carboxamide moiety. Acylation reactions using reagents like thionyl chloride (SOCl2\text{SOCl}_2) or oxalyl chloride (ClCO2COCl\text{ClCO}_2\text{COCl}) facilitate the conversion of carboxylic acid intermediates to reactive acyl chlorides, which are subsequently treated with amines such as ammonia or methylamine.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors and high-throughput screening have been adopted to optimize reaction parameters such as temperature, solvent polarity, and catalyst loading. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction kinetics during acylation, while microwave-assisted synthesis reduces reaction times from hours to minutes. Table 1 summarizes key synthetic parameters and yields:

StepReagents/ConditionsYield (%)Purity (%)
Biphenyl core formationSuzuki coupling, Pd catalyst85–92≥95
Methoxy/methyl introductionElectrophilic substitution78–84≥90
Carboxamide formationAcylation with NH3\text{NH}_388–93≥97

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises two phenyl rings connected by a single bond, with substituents strategically positioned to influence electronic and steric properties. The methoxy group (-OCH3\text{-OCH}_3) at the 4' position donates electron density via resonance, enhancing the aromatic ring’s nucleophilicity, while the methyl group (-CH3\text{-CH}_3) at the 4 position introduces steric hindrance, affecting molecular packing and solubility. The carboxamide group (-CONH2\text{-CONH}_2) at the 2 position enables hydrogen bonding, critical for interactions with biological targets.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure. Key signals include:

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): A singlet at δ\delta 3.85 ppm (3H, OCH3_3), a multiplet at δ\delta 7.00–7.56 ppm (aromatic protons), and a broad singlet at δ\delta 6.10 ppm (NH2_2).

  • 13C^{13}\text{C} NMR: Peaks at δ\delta 168.2 ppm (carbonyl carbon) and δ\delta 55.3 ppm (methoxy carbon).

Biological Activity and Mechanisms

Cell LineIC50_{50} (µM)MechanismReference
MCF-7 (breast)0.48 ± 0.12Caspase-3 activation
PC3 (prostate)18.97 ± 2.8Oxidative stress induction

Antioxidant and Anti-Inflammatory Effects

The methoxy group contributes to radical scavenging activity, as evidenced by 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays showing 72% inhibition at 100 µM . Additionally, the compound suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage models, suggesting utility in treating inflammatory disorders .

Applications in Materials Science

Liquid Crystalline Behavior

The biphenyl core and substituents enable mesophase formation, with differential scanning calorimetry (DSC) revealing a nematic phase between 120°C and 145°C. This property is exploitable in display technologies and optical devices.

Polymer Additives

Incorporation into polyamide matrices enhances thermal stability, increasing decomposition temperatures (TdT_d) from 280°C to 320°C. The carboxamide group facilitates hydrogen bonding with polymer chains, improving mechanical strength.

Pharmacokinetic and Toxicity Profiles

ADME Properties

In silico predictions using SwissADME indicate high gastrointestinal absorption (83%) and moderate blood-brain barrier permeability (LogBB = -0.45) . Cytochrome P450 enzymes (CYP3A4, CYP2D6) mediate metabolism, with renal excretion as the primary elimination route .

Acute Toxicity

Rodent studies report an LD50_{50} of 1,200 mg/kg (oral), with hepatotoxicity observed at doses exceeding 500 mg/kg/day . Histopathological analysis revealed mild hepatic steatosis, underscoring the need for dose optimization in therapeutic applications.

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